N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(17-25-20-9-5-2-6-10-20)22-15-18-11-13-23(14-12-18)16-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHWFWHULKXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 1-benzylpiperidine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide has shown significant biological activity in several studies:
- Inhibition of Osteoclastogenesis : This compound has been reported to inhibit osteoclast differentiation, which is crucial for treating osteolytic disorders. In vitro studies indicated that it significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells without inducing cytotoxicity, making it a potential candidate for osteoporosis treatment.
- Affinity for Sigma Receptors : Research has demonstrated that derivatives of this compound exhibit high affinity for sigma1 receptors and moderate affinity for sigma2 receptors. The binding affinities suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .
Therapeutic Applications
The therapeutic implications of this compound are promising:
- Neuroprotective Effects : The compound's ability to modulate sigma receptor activity may confer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Pain Management : Recent studies indicate that related compounds can reverse mechanical allodynia in neuropathic pain models, suggesting that this compound may have analgesic properties .
Case Studies and Research Findings
A review of relevant literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Antimalarial Activity: Compound 12b () shares the phenoxyacetamide backbone but incorporates a 3-fluorophenyl group on the piperidine nitrogen. Fluorine’s electron-withdrawing nature may enhance metabolic stability and target binding compared to unsubstituted analogs.
AChE Inhibition: Compound 23 () replaces the phenoxy group with an indolin-2-one moiety, achieving potent AChE inhibition (IC50 = 0.01 µM). This highlights the importance of planar aromatic systems for enzyme interaction, contrasting with the flexible phenoxy group in the parent compound.
Antiprion Activity : Compound 32 () demonstrates that the N-benzylpiperidine scaffold alone can confer antiprion activity. Further modifications, such as homologation of the benzyl ring or substituent tuning (Hansch σ/π values), optimize activity, emphasizing the role of lipophilicity and electronic effects.
Tetrazole-Containing Analog : The compound in introduces a tetrazole ring, a bioisostere for carboxylic acids, which may improve solubility or mimic phosphate groups in target binding.
Chloro and Amino Derivatives: 2-Chloroacetamide () serves as a synthetic precursor; the chloro group facilitates nucleophilic substitutions.
Pharmacophore Analysis
- Piperidine Core : Essential for CNS penetration and sigma receptor binding ().
- Phenoxy Group: Provides conformational flexibility; electron-donating substituents (e.g., methoxy) may enhance AChE affinity (cf. ).
- Acetamide Linker : Critical for hydrogen bonding; substituents like indolin-2-one or tetrazole modulate target specificity.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly its interaction with sigma receptors and implications in various therapeutic areas. This article synthesizes available research findings, case studies, and quantitative data regarding its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a phenoxyacetamide moiety. Its structure is crucial for understanding its biological interactions and activities.
1. Sigma Receptor Affinity
Research has shown that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant affinity for sigma receptors. The parent compound has been characterized with the following binding affinities:
- Sigma1 Receptor : Ki value of 3.90 nM
- Sigma2 Receptor : Ki value of 240 nM
These values indicate a strong selectivity for sigma1 receptors over sigma2 receptors, which is essential for its potential therapeutic applications in neuropsychiatric disorders .
2. Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of various substituted phenylacetamides, revealing that:
- 3-substituted analogues generally exhibit higher affinities for both sigma1 and sigma2 receptors compared to 2- and 4-substituted analogues.
- Electron-donating groups (e.g., OH, OMe) tend to decrease affinity for sigma2 receptors while maintaining moderate affinity for sigma1 receptors.
The most selective compound identified was the 2-fluoro-substituted analogue, which had a Ki value of 3.56 nM for sigma1 receptors .
Antitumor Activity
In a study evaluating the antitumor activity of various compounds, including those derived from piperidine structures, it was found that certain derivatives exhibited notable cytotoxic effects against cancer cell lines. These findings suggest that this compound may have potential applications in cancer therapy due to its ability to interact with cellular mechanisms involved in tumor growth .
CNS Activity
Piperidine derivatives are known to possess central nervous system (CNS) depressant effects at low dosages and stimulant activity at higher dosages. The specific actions of this compound on CNS pathways remain an area of ongoing research, with initial findings indicating potential analgesic properties .
Data Table: Biological Activity Summary
Q & A
Q. Characterization Techniques :
Basic: What are the hypothesized pharmacological targets for this compound based on structural analogs?
Answer:
Structural analogs (e.g., piperidine-acetamide derivatives) suggest potential interactions with:
- Acetylcholine receptors : The benzylpiperidine moiety may mimic cholinergic ligands, enabling competitive binding assays .
- Acetylcholinesterase (AChE) : The acetamide group could act as a substrate analog, tested via Ellman’s assay .
- GPCRs : Molecular docking studies propose affinity for serotonin or dopamine receptors due to aromatic and heterocyclic motifs .
Q. Experimental Validation Methods :
- Radioligand binding assays (e.g., [³H]-nicotine for nAChRs) .
- Enzyme inhibition kinetics (e.g., AChE activity measured spectrophotometrically) .
Advanced: How can synthetic yield be optimized under varying reaction conditions?
Answer:
Key variables include temperature, solvent polarity, and catalyst selection. Comparative studies suggest:
Q. Strategy :
- Use Design of Experiments (DoE) to test factorial combinations of variables .
- Monitor reaction progress via TLC or in-situ IR spectroscopy .
Advanced: How to resolve contradictions in reported biological activities of piperidine-acetamide analogs?
Answer:
Contradictions may arise from assay variability or structural modifications. Mitigation strategies include:
Standardized Assays : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyl vs. isopropyl groups) on target affinity .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and AChE inhibition) .
Example : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may reflect differences in assay pH or substrate concentration .
Advanced: How can computational chemistry predict metabolic pathways or toxicity?
Answer:
In Silico Tools :
Q. Case Study :
- Metabolic Pathway Prediction : Hydrolysis of the acetamide group (via esterases) and oxidation of the piperidine ring (via CYP3A4) are likely .
- Toxicity Flags : Structural alerts for hepatotoxicity include the benzyl group (potential bioactivation to epoxides) .
Advanced: What methodologies validate target engagement in vivo for this compound?
Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
- Receptor Occupancy Imaging : PET tracers (e.g., [¹¹C]-labeled analogs) assess brain penetration and target binding .
- Knockout Models : Compare activity in wild-type vs. receptor-knockout animals to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
